4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine
Overview
Description
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic organic compound with the chemical formula C6H4N4O2S. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its diverse pharmacological activities, including anticancer potential . The structure of this compound consists of a benzene ring fused with a thiadiazole ring, with a nitro group at the 4-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
Similar compounds have been researched for their interaction with various molecular mechanisms such as interference of egfr phosphorylation, inhibition of glutathione transferase p1-1 (gstp1-1), and acting as nitrogen (ii) oxide donors .
Mode of Action
It’s known that the compound is part of the benzo[c][1,2,5]thiadiazole (btz) group, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group is a strongly electron-accepting moiety .
Biochemical Pathways
Compounds in the btz group have been used in photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Similar compounds have shown potential anticancer activity . More research is needed to fully understand the effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine. For instance, light can influence the activity of compounds in the BTZ group, which are used in photovoltaics and as fluorescent sensors .
Biochemical Analysis
Biochemical Properties
Compounds in the benzo[c][1,2,5]thiadiazoles family are known to interact with various enzymes and proteins
Cellular Effects
Benzo[c][1,2,5]thiadiazoles have been reported to have anticancer potential, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine typically involves the nitration of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Aminobenzo[c][1,2,5]thiadiazol-5-amine.
Substitution: Various substituted benzo[c][1,2,5]thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has several scientific research applications:
Comparison with Similar Compounds
4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine can be compared with other similar compounds in the benzo[c][1,2,5]thiadiazole family:
4-Aminobenzo[c][1,2,5]thiadiazol-5-amine: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.
Benzo[c][1,2,5]oxadiazoles: These compounds have an oxygen atom in place of the sulfur atom in the thiadiazole ring, resulting in different electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-nitro-2,1,3-benzothiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUTZNXOOLBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378269 | |
Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30536-22-2 | |
Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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